C12H14N4O2S
Overview
Description
The compound with the molecular formula C12H14N4O2S sulfamethazine . It is a sulfonamide antibiotic used to treat bacterial infections. Sulfamethazine is characterized by its ability to inhibit the synthesis of dihydrofolic acid, which is essential for bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfamethazine can be synthesized through the reaction of 4-aminobenzenesulfonamide with 4,6-dimethyl-2-chloropyrimidine . The reaction typically occurs in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, sulfamethazine is produced by reacting 4-aminobenzenesulfonamide with 4,6-dimethyl-2-chloropyrimidine under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sulfamethazine undergoes various chemical reactions, including:
Oxidation: Sulfamethazine can be oxidized to form sulfone derivatives.
Reduction: Reduction of sulfamethazine can lead to the formation of amine derivatives.
Substitution: Sulfamethazine can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulfamethazine has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for quantifying sulfonamides.
Biology: Studied for its metabolism and degradation in living organisms.
Medicine: Used to treat bacterial infections such as bronchitis, prostatitis, and urinary tract infections.
Industry: Employed in the quality control of sulfonamide-containing products.
Mechanism of Action
Sulfamethazine exerts its effects by inhibiting the enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth. By competing with para-aminobenzoic acid for binding to dihydropteroate synthase, sulfamethazine prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
- Sulfapyridine
- Sulfadiazine
- Sulfisomidine
Properties
IUPAC Name |
ethyl 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-2-18-10(17)9-5-3-4-8(6-9)7-19-12-14-11(13)15-16-12/h3-6H,2,7H2,1H3,(H3,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXLWPIIOLEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CSC2=NNC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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